2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride
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Overview
Description
“2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1824166-46-2 . It has a molecular weight of 151.64 . The compound is typically stored at 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 151.64 .Scientific Research Applications
Chemical Synthesis and Reactivity
- Azetidin-2-ones undergo diverse chemical reactions that enable the synthesis of novel compounds with potential biological activities. For instance, N-(omega-haloalkyl)-beta-lactams reacted with lithium aluminium hydride to produce novel 1-(1-aryl-3-hydroxypropyl)aziridines and 3-aryl-3-(N-propylamino)propan-1-ols, showcasing the chemical versatility of beta-lactams for generating compounds with varied functional groups (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
Biological Activities
- The antimicrobial properties of azetidin-2-ones have been extensively explored. A study synthesized novel 2-azetidinons with antibacterial and antifungal activities from pyrazin dicarboxylic acid, indicating the potential of these compounds in developing new antimicrobial agents (Ayyash & Habeeb, 2019).
Synthetic Methodologies
- Research has also focused on developing new synthetic methodologies for azetidin-2-ones, which are crucial intermediates in the synthesis of biologically active compounds. For example, the optimized synthesis of 1-benzylazetidin-3-ol, an important intermediate, demonstrates advancements in economical and efficient production processes for azetidin-2-ones and their hydrochloride salts (Reddy et al., 2011).
Antimicrobial and Antifungal Activities
- Azetidin-2-ones fused with quinoline derivatives have shown significant antimicrobial activity, highlighting their potential as a basis for developing new antibacterial agents. The synthesis and evaluation of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives demonstrated promising antibacterial and antifungal properties (Nayak, Shrivastava, & Singhai, 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
2-[(2S)-azetidin-2-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2,8)5-3-4-7-5;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISKZCFQZZIZHH-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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